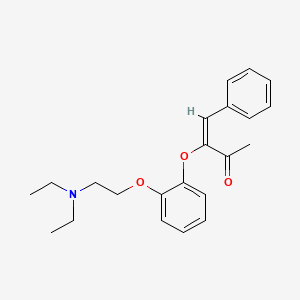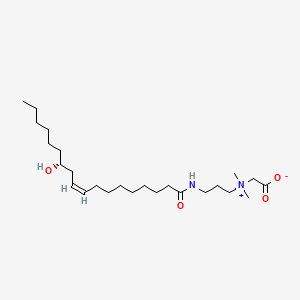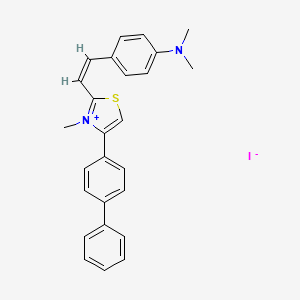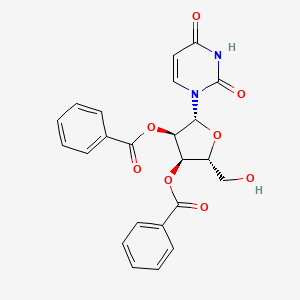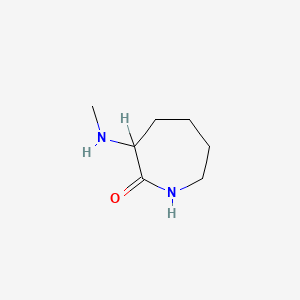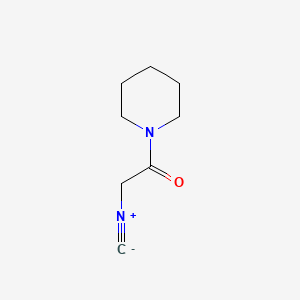
6-Methyl-1-phenyl-1H-indazole
Vue d'ensemble
Description
6-Methyl-1-phenyl-1H-indazole is a chemical compound with the molecular formula C14H12N2. It is a derivative of indazole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of indazole derivatives, including this compound, has been a subject of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a molecular weight of 208.26 g/mol.Chemical Reactions Analysis
Indazole-containing compounds, including this compound, have been synthesized through various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Applications De Recherche Scientifique
Neuroprotective Potential in Parkinson's Disease
6-Hydroxy-1H-indazole, a related compound, shows neuroprotective effects in a mouse model of Parkinson's disease (PD). It helps decrease the loss of dopaminergic neurons, increases dopamine concentration, and alleviates behavioral damage in PD models, suggesting potential therapeutic applications for PD (Liang Xiao-feng et al., 2016).
Anticancer Properties
1H-Benzo[f]indazole-4,9-dione derivatives, including those related to 6-Methyl-1-phenyl-1H-indazole, demonstrate significant antiproliferative activity in vitro. They are being researched for developing new anticancer agents, showing promise in treating various cancer types (A. Molinari et al., 2015).
Potential in Treating Lung, Breast, and Ovarian Cancer
Compounds derived from 1-Benzyl-1H-indazole have shown effectiveness in differentiating and proliferating cancer cells, particularly in lung, breast, and ovarian cancers. This suggests that these compounds, including those related to this compound, may be lead compounds for further cancer research (郭瓊文, 2006).
Corrosion Inhibition
Derivatives of this compound, such as menthone derivatives, have applications in corrosion inhibition, particularly in protecting mild steel in acidic environments. This highlights its potential in industrial applications as an eco-friendly corrosion inhibitor (Ansari Abdeslam et al., 2015).
Ring Transformation Studies
Studies on the transformation of similar compounds, such as 1-methyl-6-phenyl-1H-indazole, offer insights into chemical processes important in pharmaceutical synthesis and other chemical industries (Y. Fujimura et al., 1984).
Antimicrobial Activity
6-Nitro-1H-indazole derivatives show promise as antibacterial and antifungal agents. This indicates that similar structures, including this compound, might possess significant antimicrobial properties, valuable in developing new antibiotics (Pushkal Samadhiya et al., 2012).
Safety and Hazards
Orientations Futures
Indazole derivatives, including 6-Methyl-1-phenyl-1H-indazole, have a wide range of pharmacological activities, and much effort has been spent in recent years to develop synthetic approaches to indazoles . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
Propriétés
IUPAC Name |
6-methyl-1-phenylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-11-7-8-12-10-15-16(14(12)9-11)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLVEZZJSXBNIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423746 | |
| Record name | 6-Methyl-1-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
838820-88-5 | |
| Record name | 6-Methyl-1-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


